4-butoxy-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
4-butoxy-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O2S/c1-2-3-14-30-20-10-6-17(7-11-20)22(29)25-13-12-19-15-31-23-26-21(27-28(19)23)16-4-8-18(24)9-5-16/h4-11,15H,2-3,12-14H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQMJWSKWZPXIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-butoxy-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide (CAS: 894043-57-3) is a synthetic compound characterized by its complex structure that includes a thiazole and triazole moiety. This compound has drawn attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 438.5 g/mol. The structure can be broken down into several functional groups that contribute to its biological activity:
- Thiazole and Triazole Rings : Known for their diverse biological activities including anticancer properties.
- Fluorophenyl Group : Often enhances the pharmacokinetic properties of compounds.
- Butoxy Group : May influence solubility and bioavailability.
Biological Activity Overview
Research indicates that compounds containing thiazole and triazole rings exhibit a range of biological activities including:
- Anticancer Activity : Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives with triazole rings have been reported to exhibit significant cytotoxic effects against various cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer), with IC50 values indicating effective potency .
- Anticonvulsant Properties : Some related compounds have been evaluated for their anticonvulsant activity using models like the maximal electroshock (MES) test. For example, 6-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazole showed selective protection against seizures . This suggests potential applications in treating epilepsy or other seizure disorders.
The exact mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized that:
- Inhibition of Enzymatic Pathways : Many triazole derivatives act by inhibiting enzymes involved in tumor growth and metastasis.
- Modulation of Cell Signaling Pathways : These compounds may interfere with signaling pathways that regulate cell survival and proliferation.
Case Studies and Experimental Findings
Several studies have explored the biological activities of compounds related to this compound:
These findings highlight the compound's potential as a therapeutic agent in various medical applications.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 4-butoxy-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide involves multi-step chemical reactions. The compound is synthesized using thiazolo[3,2-b][1,2,4]triazole as a core structure which is modified with various substituents to enhance its biological activity. Characterization methods such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compounds .
Anticonvulsant Activity
Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit significant anticonvulsant properties. In particular, compounds similar to this compound have shown protective effects against seizures in animal models. The maximal electroshock (MES) test and the pentylenetetrazole (PTZ) model are commonly used to evaluate these effects .
Neuroprotective Effects
The compound has potential neuroprotective effects that may be beneficial in treating neurodegenerative diseases. Studies have shown that certain thiazole derivatives can inhibit enzymes like acetylcholinesterase (AChE), which is crucial in managing conditions such as Alzheimer's disease. The inhibition of AChE leads to increased levels of acetylcholine in the brain, potentially improving cognitive functions .
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Research on related thiazole derivatives has demonstrated effectiveness against various bacterial strains and fungi. This opens avenues for developing new antimicrobial agents to combat drug-resistant pathogens .
Anticancer Activity
Recent studies have indicated that similar compounds exhibit anticancer properties by targeting specific cancer cell lines. For instance, derivatives have been evaluated against estrogen receptor-positive breast cancer cells and have shown promising results in inhibiting cell proliferation . The mechanism often involves inducing apoptosis in cancer cells.
Case Study 1: Anticonvulsant Evaluation
In a study evaluating the anticonvulsant effects of thiazole derivatives, 6-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazole was found to be particularly effective with an ED50 value indicating strong protection against induced seizures in mice. This suggests that modifications leading to compounds like this compound could further enhance these properties .
Case Study 2: Neuroprotective Studies
A series of thiazole-based compounds were synthesized and tested for their AChE inhibitory activity. One compound exhibited an IC50 value significantly lower than standard drugs used for Alzheimer's treatment. This suggests that similar modifications could lead to enhanced therapeutic agents for neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Substituent Impact :
Spectral Data :
- IR Spectroscopy :
- NMR :
Physicochemical Properties
Table 2: Melting Points and Yields
Analysis :
Recommendations :
- Conduct in vitro binding assays to identify molecular targets (e.g., GABA receptors implicated in anticonvulsant activity).
- Optimize the butoxy chain length to balance lipophilicity and bioavailability.
Q & A
Q. What are the optimal synthetic routes for 4-butoxy-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis involves multi-step reactions, including cyclization and functional group modifications. Key steps include:
- Cyclization of thiazolo-triazole core : Sulfuric acid-mediated cyclization at 0°C for 3 hours, followed by room-temperature stirring (critical for ring formation) .
- Recrystallization : Ethanol is preferred for purification due to its ability to dissolve impurities while precipitating the target compound (yield: ~65–75%) .
Q. Table 1: Comparison of Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | H₂SO₄, 0°C → RT, 6 h | 70 | 95 |
| Amide Coupling | DCC/DMAP, DCM, 24 h | 82 | 98 |
| Final Purification | Ethanol recrystallization | 75 | 99 |
Q. Which analytical techniques are most effective for structural elucidation and purity assessment?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the thiazolo-triazole core (δ 7.2–8.1 ppm for aromatic protons) and 4-butoxy chain (δ 1.3–1.7 ppm for butyl group) .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks at m/z 493.2 [M+H]⁺ validate the molecular formula .
- X-ray Crystallography : Resolves bond angles and spatial arrangement of the fluorophenyl-thiazolo-triazole system .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies rationalize the compound’s pharmacological activity?
Methodological Answer: SAR studies focus on modifying substituents to enhance bioactivity:
Q. Table 2: SAR of Key Substituents
| Substituent | Bioactivity (IC₅₀, μM) | Solubility (mg/mL) |
|---|---|---|
| 4-Fluorophenyl | 0.45 (Anticancer) | 0.12 |
| 4-Chlorophenyl | 0.78 | 0.09 |
| Methoxy | 1.20 | 0.35 |
Q. How do discrepancies between in vitro and in vivo efficacy data arise, and how can experimental design address them?
Methodological Answer:
Q. What computational strategies predict binding modes with biological targets (e.g., kinases)?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets of kinases (e.g., EGFR). The fluorophenyl group forms π-π stacking with Phe-723 .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; RMSD < 2 Å indicates stable binding .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the compound’s solubility in polar vs. non-polar solvents?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
